molecular formula C17H13BrF3NO2 B2717544 N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide CAS No. 882082-62-4

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Cat. No.: B2717544
CAS No.: 882082-62-4
M. Wt: 400.195
InChI Key: MWMJLYQLLJBTDX-RUDMXATFSA-N
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Description

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is an acrylamide derivative characterized by:

  • Acrylamide phenyl group: A 4-(trifluoromethoxy)phenyl substituent, introducing strong electron-withdrawing effects via the trifluoromethoxy (-OCF₃) group.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by halogen and trifluoromethoxy groups.

Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJLYQLLJBTDX-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H14BrF3N2O
  • Molecular Weight : 396.19 g/mol
  • CAS Number : Not specifically listed; however, related compounds are cataloged under PubChem.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many acrylamide derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : The compound may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Acrylamide derivatives have been extensively studied for their anticancer properties. For instance, a study demonstrated that similar compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Cell Line Sensitivity : A recent investigation assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated significant growth inhibition in A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of approximately 15 µM and 20 µM, respectively.
  • Mechanistic Insights : Further analysis revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Target
This compoundStructure15 (A549), 20 (MCF-7)Cancer Cells
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide-25Various Tumors
N-(4-Bromo-3-methylphenyl)acrylamide-30Breast Cancer

Toxicological Profile

While the therapeutic potential is promising, toxicity studies are essential. Preliminary data suggest moderate toxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

The aniline moiety’s substituents significantly influence solubility, binding affinity, and metabolic stability.

Compound Name Aniline Substituents Key Features Reference
Target Compound 4-Bromo-3-methyl Bromo enhances lipophilicity; methyl adds steric hindrance
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide 4-Bromo Dimethylamino group introduces basicity
2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) 2-Trifluoromethoxy Iodo substituent increases molecular weight

Key Observations :

  • Bromine in the target compound may improve membrane permeability compared to iodine in 2s .
  • The 3-methyl group in the target compound could reduce rotational freedom compared to unsubstituted analogs .

Substituent Variations on the Acrylamide Phenyl Ring

The 4-(trifluoromethoxy)phenyl group distinguishes the target compound from analogs with alternative electron-withdrawing or donating groups.

Compound Name Acrylamide Phenyl Substituents Key Properties Reference
Target Compound 4-Trifluoromethoxy High electronegativity, metabolic stability
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide 4-Isobutylphenyl Increased lipophilicity
2-(3-Fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2t) 3-Fluorophenyl Fluorine’s smaller size may enhance binding

Key Observations :

  • Substituent position (e.g., 4- vs. 3-) alters steric and electronic interactions with target proteins .

Physical and Spectroscopic Properties

Limited data are available for the target compound, but comparisons can be inferred from similar structures:

Melting Points:
  • Compound 31 (): 188–189°C (4-(trifluoromethoxy)phenyl group) .
  • N-(4-Bromophenyl)-3-(dimethylamino)acrylamide: Not reported, but dimethylamino groups typically lower melting points compared to halogens .
Spectroscopic Data:
  • IR Spectroscopy : A brominated analog () shows C=O stretches at 1689 cm⁻¹, similar to expected acrylamide carbonyl peaks in the target compound .
  • NMR : The 4-(trifluoromethoxy) group in the target compound would likely produce distinct ¹⁹F NMR signals near δ -58 ppm, as seen in related trifluoromethoxy-containing compounds .

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